molecular formula C14H13N3OS B1215627 1-Benzoyl-4-phenylthiosemicarbazide CAS No. 13153-01-0

1-Benzoyl-4-phenylthiosemicarbazide

Cat. No.: B1215627
CAS No.: 13153-01-0
M. Wt: 271.34 g/mol
InChI Key: YFIKTVJZVZMIMY-UHFFFAOYSA-N
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Description

1-Benzoyl-4-phenylthiosemicarbazide (1-BPT) is an organic compound with the molecular formula C14H12N4O2S. It is a colorless solid that is insoluble in water but soluble in most organic solvents. 1-BPT is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalytic reactions, and drug design.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Benzoyl-4-phenylthiosemicarbazide serves as a precursor for synthesizing various heterocyclic compounds like imidazole, oxadiazole, thiadiazole, oxazine, and triazine, which have been evaluated for their antimicrobial properties. For instance, Elmagd et al. (2017) describe its use in creating compounds tested for antimicrobial activity, highlighting its significance in pharmaceutical research (Elmagd et al., 2017).

Anticancer Potential

Research by Kaproń et al. (2018) suggests that derivatives of this compound exhibit notable anticancer activity. They studied its cytotoxic properties against various cancer cells, including breast cancer and head and neck squamous cell carcinomas, revealing its potential as a cancer therapeutic agent (Kaproń et al., 2018).

Vibrational and Quantum Chemical Analysis

Gautam et al. (2014) focused on the vibrational and quantum chemical investigation of this compound. They provided insights into the molecular properties and conformational analysis, which is crucial for understanding its reactivity and potential applications in material science and molecular modeling (Gautam et al., 2014).

Heterocyclic Synthesis

The compound has been employed in the synthesis of various heterocyclic structures, indicating its versatility in organic synthesis. Bondock et al. (2008) demonstrated its use in creating thiazole, triazole, thiadiazine, pyrrylthiazole, and pyrazolo[1,5-a]triazine derivatives, further showcasing its applicability in the development of novel organic compounds (Bondock et al., 2008).

Interaction with Proteins

Studies like the one by Xu Yi-min (2009) have investigated the interactions between this compound and proteins such as serum albumin. This research is significant for drug design, as understanding these interactions can lead to the development of more effective pharmaceuticals (Xu Yi-min, 2009).

Mechanism of Action

Target of Action

The primary targets of 1-Benzoyl-4-phenylthiosemicarbazide are carbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport.

Mode of Action

This compound interacts with carbonic anhydrases, inhibiting their activity. This interaction disrupts the normal function of these enzymes, leading to changes in the cellular environment .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. It disrupts the balance of bicarbonate ions and carbon dioxide within cells, which can impact processes such as cellular respiration and pH regulation .

Pharmacokinetics

Its solubility in common organic solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a variety of cellular effects. For instance, it can disrupt the balance of bicarbonate ions and carbon dioxide within cells, affecting cellular respiration and pH regulation . In addition, it has been shown to have anti-proliferative effects against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances in the environment could potentially affect the compound’s solubility and therefore its bioavailability . Furthermore, the compound is stable in solid form but may decompose or oxidize into harmful substances in the air .

Future Directions

Thiosemicarbazides, including 1-Benzoyl-4-phenylthiosemicarbazide, have received significant attention due to their tuberculostatic activity . In modern chemotherapy, research directions are oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

Biochemical Analysis

Biochemical Properties

1-Benzoyl-4-phenylthiosemicarbazide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation over extended periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can exert beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. This compound can interact with enzymes such as superoxide dismutase and catalase, thereby influencing the levels of reactive oxygen species within cells. Additionally, this compound can affect the flux of metabolites through key metabolic pathways, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-benzamido-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIKTVJZVZMIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157098
Record name Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide
Source EPA DSSTox
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Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13153-01-0
Record name Benzoic acid, 2-[(phenylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13153-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153010
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Record name 13153-01-0
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Record name Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide
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Record name 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-benzoyl-4-phenylthiosemicarbazide influence its coordination behavior with different metal ions?

A: The study investigated the coordination behavior of two derivatives of this compound: o-methylbenzoyl-4-phenyl-3-thiosemicarbazide (HMBPT) and o-chlorobenzoyl-4-phenyl-3-thiosemicarbazide (HCBPT). Infrared (IR) spectroscopy revealed that both ligands can coordinate with metal ions through nitrogen and/or sulfur atoms present in their structure [].

Q2: What spectroscopic techniques were used to characterize the metal complexes of this compound derivatives?

A: The researchers employed a combination of spectroscopic techniques to characterize the synthesized metal complexes. Infrared (IR) spectroscopy was crucial in identifying the coordination sites of the ligands (HMBPT and HCBPT) by analyzing shifts in characteristic absorption bands []. Additionally, reflectance spectroscopy provided insights into the electronic structure and geometry of the complexes, particularly for the Cobalt(II) complexes, allowing for the calculation of ligand field parameters []. These spectroscopic analyses, along with elemental analysis, electrolytic conductance, and magnetic susceptibility measurements, provided a comprehensive understanding of the structural and electronic properties of the newly synthesized metal complexes.

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